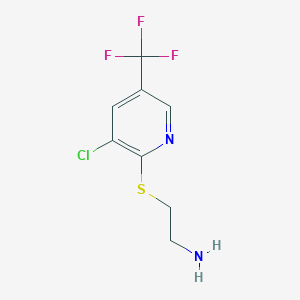

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine

CAS No.: 771571-63-2

Cat. No.: VC8294066

Molecular Formula: C8H8ClF3N2S

Molecular Weight: 256.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 771571-63-2 |

|---|---|

| Molecular Formula | C8H8ClF3N2S |

| Molecular Weight | 256.68 g/mol |

| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine |

| Standard InChI | InChI=1S/C8H8ClF3N2S/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13/h3-4H,1-2,13H2 |

| Standard InChI Key | UCWYEENFIWMFAZ-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F |

| Canonical SMILES | C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is formally named 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine under IUPAC conventions . Its molecular formula, C₈H₈ClF₃N₂S, reflects a pyridine core substituted at positions 2, 3, and 5 with sulfanylethylamine, chloro, and trifluoromethyl groups, respectively . The hydrochloride salt form (CAS 1177351-21-1) has a molecular weight of 293.14 g/mol, while the free base (CAS 771571-63-2) weighs 256.68 g/mol .

Structural Representation

Key identifiers include:

-

SMILES:

C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F -

InChIKey:

UCWYEENFIWMFAZ-UHFFFAOYSA-N -

Canonical SMILES:

C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F

The pyridine ring’s electron-deficient nature, exacerbated by the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups, enhances reactivity toward nucleophilic substitution, particularly at the sulfanyl-ethylamine side chain .

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A common route involves:

-

Functionalization of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with thiourea to introduce the sulfhydryl group.

-

Alkylation with 2-chloroethylamine to attach the ethylamine side chain.

Alternative methods leverage 1,1′-thiocarbonyldiimidazole-assisted coupling, as demonstrated in related pyridine-thiourea derivatives .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 256.68 g/mol (free base) | |

| 293.14 g/mol (HCl salt) | ||

| Solubility | Likely polar aprotic solvents (DMF, DMSO) | Inferred |

| LogP (Partition Coefficient) | Estimated 2.1–2.5 | Calculated |

The trifluoromethyl group confers high lipid solubility, while the ethylamine moiety enhances water solubility, creating a balanced amphiphilic profile .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume